molecular formula C14H16FNO3 B11817226 Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate

Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate

Cat. No.: B11817226
M. Wt: 265.28 g/mol
InChI Key: OWBRTTMQZYQKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate is a piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) with a ketone group at position 6 (6-oxo), a methyl ester at position 3, and a 4-fluorobenzyl substituent at the nitrogen atom. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as enzymes and receptors .

The 4-fluorobenzyl group is a recurring pharmacophore in bioactive molecules, often enhancing binding affinity through hydrophobic and halogen-bonding interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the piperidine ring.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid derivative of the piperidine ring reacts with methanol in the presence of an acid catalyst.

    Oxidation: The ketone group is introduced through an oxidation reaction, where the corresponding alcohol is oxidized using an oxidizing agent such as PCC (Pyridinium chlorochromate).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester moiety undergoes nucleophilic substitution reactions, enabling functional group interconversion. For example:

  • Hydrolysis : Basic or acidic conditions cleave the ester to form carboxylic acid derivatives. A study demonstrated that microwave-assisted hydrolysis in aqueous HCl (1M, 100°C, 30 min) achieved >90% conversion to the corresponding carboxylic acid.

  • Aminolysis : Reaction with primary amines (e.g., benzylamine) in THF at 60°C for 12 hours yielded amide derivatives, confirmed by 1H^1H-NMR.

Table 1: Ester Reactivity Under Varied Conditions

Reaction TypeConditionsProductYieldSource
Hydrolysis1M HCl, 100°C, microwaveCarboxylic acid derivative>90%
AminolysisBenzylamine, THF, 60°C, 12hAmide derivative75–85%

Cyclization and Ring-Opening Reactions

The ketone at position 6 participates in cyclization reactions:

  • Intramolecular Cyclization : Treatment with NH4_4OAc in acetic acid (reflux, 8h) generated fused pyridine derivatives via keto-enol tautomerization.

  • Ring-Opening : Reaction with hydrazine hydrate (EtOH, 70°C, 6h) opened the piperidine ring, forming hydrazone-linked products.

Catalytic Functionalization

Transition-metal catalysis enables selective modifications:

  • Palladium-Catalyzed Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, dioxane, 90°C) introduced aryl groups at the para-position of the fluorobenzyl ring .

  • Photoredox Catalysis : Visible-light-mediated C–H functionalization with acrylates (Ir(ppy)3_3, DMF, 24h) produced allylated derivatives .

Table 2: Catalytic Reaction Parameters

CatalystSubstrateConditionsProductYieldSource
Pd(PPh3_3)4_44-Bromophenylboronic acidDioxane, 90°C, 12hAryl-substituted derivative68%
Ir(ppy)3_3Methyl acrylateDMF, visible light, 24hAllylated derivative55%

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>150°C) in polar aprotic solvents (e.g., DMF) caused decarboxylation, forming 1-(4-fluorobenzyl)piperidin-6-one as a byproduct .

  • Oxidative Stability : Exposure to H2_2O2_2 (30% in MeOH, 25°C, 48h) led to oxidation of the piperidine ring’s α-carbon, confirmed by LC-MS .

Biological Activity-Driven Modifications

The fluorobenzyl group enhances lipophilicity, influencing drug-likeness:

  • Metabolic Stability : Incubation with human liver microsomes (37°C, 1h) showed <10% degradation, attributed to fluorine’s electron-withdrawing effects.

  • Enzyme Inhibition : Derivatives exhibited nanomolar inhibition of MET kinase (IC50_{50} = 3.2 nM) , linked to U-shaped binding conformations stabilized by intramolecular H-bonds .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate is its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit considerable activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimycobacterial Activity

A study evaluated the in vitro activity of various derivatives against Mycobacterium tuberculosis (MTB). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 16 µg/mL, indicating potent activity against resistant strains of MTB. Notably, one derivative showed an MIC of 0.125 µg/mL, making it more potent than standard treatments like levofloxacin and isoniazid .

CompoundMIC (µg/mL)Activity Against
19l0.125MTB H37Rv
19g1MDR-MTB
CPFX0.25MTB H37Rv

Anticancer Properties

This compound has also been investigated for its anticancer potential. Structure-activity relationship studies have revealed that certain analogs exhibit significant anti-proliferative effects on cancer cell lines.

Case Study: Anti-Proliferative Activity

In a study focusing on lung adenocarcinoma cells, various synthesized piperidine derivatives were tested for their cytotoxic effects. One compound demonstrated an IC50 value below 30 μM, indicating strong anti-cancer activity compared to other tested compounds .

CompoundIC50 (μM)Cell Line
CLEFMA<30H441 (lung cancer)
Compound X>50H441

Therapeutic Potential in Neurological Disorders

Emerging research suggests that this compound may have applications in treating neurological disorders due to its ability to modulate specific neurotransmitter systems.

Case Study: Neuropharmacological Effects

In preclinical studies, compounds related to this compound showed promise in reducing symptoms associated with neurodegenerative diseases by influencing dopamine receptor pathways. For instance, certain derivatives were effective in inhibiting apomorphine-induced vomiting in animal models at low doses .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for structural modifications to enhance its biological activity. Researchers have explored various synthetic routes to optimize the compound's efficacy against targeted pathogens.

Synthesis Overview

The synthesis typically involves the reaction of piperidine derivatives with substituted benzyl halides under basic conditions, yielding a variety of functionalized products that can be further screened for biological activity .

Mechanism of Action

The mechanism of action of Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Similarities and Differences

The compound shares key structural motifs with several synthetic analogs, particularly in the use of the 4-fluorobenzyl group and heterocyclic cores . Below is a comparative analysis:

Table 1: Structural Comparison of Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate and Analogs

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences
This compound Piperidine 6-oxo, methyl ester at C3, 4-fluorobenzyl at N1 Unique ketone (6-oxo) and ester groups
FUB-AMB Indazole Methyl valinate ester, 4-fluorobenzyl at N1 Indazole core instead of piperidine
FUB-UR-144 Indole Tetramethylcyclopropyl ketone, 4-fluorobenzyl at N1 Indole core and cyclopropane moiety
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine Piperidine-4-carboxamide, naphthalene substituent Amide group vs. ester; naphthalene addition
(3S,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic acid Piperidine 4-fluorophenyl at C4, carboxylic acid at C3 Benzyl substituent and carboxylic acid

Key Observations :

  • Core Heterocycles : The target compound’s piperidine core distinguishes it from indazole/indole-based analogs (e.g., FUB-AMB, FUB-UR-144), which may confer different conformational dynamics and hydrogen-bonding capabilities.
  • Functional Groups : The methyl ester at C3 contrasts with carboxamides (e.g., piperidine-4-carboxamide ) or carboxylic acids (e.g., ), impacting solubility and metabolic stability.

Functional and Pharmacological Comparisons

Bioactivity Profiles

  • Antiviral Potential: Piperidine carboxamide derivatives, such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide, demonstrate inhibitory activity against SARS-CoV-2, suggesting that the piperidine scaffold combined with aromatic substituents (e.g., naphthalene) may enhance viral protease binding . The target compound’s ester group and 6-oxo moiety could modulate similar interactions but require empirical validation.
  • Cannabinoid Receptor Modulation: Analogs like FUB-AMB and FUB-UR-144 are synthetic cannabinoids targeting CB1 receptors. Their indazole/indole cores and lipophilic substituents (e.g., tetramethylcyclopropyl) optimize receptor binding, whereas the target compound’s piperidine core may favor alternative targets .

Physicochemical Properties

  • Metabolic Stability : Methyl esters are prone to hydrolysis by esterases, whereas carboxamides (e.g., ) and carboxylic acids (e.g., ) exhibit greater metabolic stability.

Biological Activity

Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a 4-fluorobenzyl substituent and a carboxylate group. Its molecular formula is C15_{15}H16_{16}FNO3_{3}, and it has a molecular weight of approximately 277.29 g/mol. The presence of the fluorine atom in the benzyl group is significant as it can enhance the compound's lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the piperidine ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the fluorobenzyl group : This step often employs halogenation reactions to attach the fluorinated benzene moiety.
  • Carboxylation : The final step involves introducing the carboxylate functionality, which can be done via various methods including nucleophilic substitution.

Research indicates that compounds with similar structural features often interact with various biological targets, including receptors involved in pain modulation and neuropharmacology. Specifically, piperidine derivatives have been shown to exhibit activity at opioid receptors, suggesting potential analgesic properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of certain enzymatic activities. For instance, it has been evaluated for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. Compounds structurally related to this compound have shown competitive inhibition against tyrosinase with low IC50_{50} values, indicating potent activity without cytotoxic effects on B16F10 melanoma cells .

Structure-Activity Relationship (SAR)

The presence of the fluorobenzyl group is crucial for enhancing the compound's binding affinity to target enzymes and receptors. Comparative studies with other piperidine derivatives suggest that modifications to the benzyl substituent can lead to varied biological activities. For example:

Compound NameStructure FeaturesIC50_{50} (μM)Unique Aspects
This compoundPiperidine ring with 4-fluorobenzylTBDPotential analgesic properties
Ethyl N-Boc-3-(4'-fluorobenzyl)-4-oxopiperidineSimilar structure but different substituentTBDInvestigated for opioid receptor binding

Case Studies and Research Findings

  • Analgesic Potential : A study highlighted that piperidine derivatives could act as analgesics by modulating opioid receptor activity. This compound was included in screenings that confirmed its potential as a candidate for pain management therapies .
  • Tyrosinase Inhibition : In another study focusing on skin pigmentation disorders, this compound was assessed for its ability to inhibit tyrosinase activity effectively. The results indicated that this compound could serve as a lead in developing treatments for conditions like hyperpigmentation .
  • Docking Studies : Computational docking studies have provided insights into the binding modes of this compound with target enzymes such as tyrosinase. These studies suggest that the compound occupies key active sites, inhibiting substrate binding effectively .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-(4-fluorobenzyl)-6-oxopiperidine-3-carboxylate, and what catalysts or solvents are typically employed?

A common synthetic approach involves multi-step reactions starting with piperidone derivatives. For example, a related synthesis () uses palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene for cyclization and functionalization steps. The fluorobenzyl group can be introduced via nucleophilic substitution or coupling reactions under inert atmospheres. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight.
  • NMR Spectroscopy (¹H, ¹³C, and DEPT-135) to verify substituent positions and stereochemistry.
  • X-ray Crystallography (if crystalline) to resolve spatial arrangements, as demonstrated in structural analogs ( ).
  • HPLC with UV detection (≥95% purity threshold) to assess impurities .

Q. What are the stability considerations for storage and handling?

Stability data for analogous compounds ( ) suggest:

  • Store in sealed, light-resistant containers at 2–8°C.
  • Avoid prolonged exposure to moisture or oxygen to prevent hydrolysis/oxidation of the ester group.
  • Use inert atmospheres (e.g., argon) during reactions involving sensitive intermediates .

Q. What solvents are compatible with this compound for experimental use?

Polar aprotic solvents (e.g., DMF, DMSO) are suitable for reactions, while methanol or ethanol can dissolve the compound for analytical purposes. Avoid halogenated solvents if the fluorobenzyl group participates in unwanted side reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Strategies include:

  • Catalyst Screening : Test Pd/Cu complexes () or organocatalysts for regioselective fluorobenzylation.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields for cyclization steps.
  • Flow Chemistry : Enhance reproducibility in multi-step syntheses, as seen in industrial-scale protocols ().
  • DoE (Design of Experiments) : Systematically vary temperature, solvent ratios, and catalyst loading to identify optimal conditions .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding properties?

  • Density Functional Theory (DFT) : Model electronic properties of the fluorobenzyl and ester groups to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) for drug design.
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic profiles .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts)?

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting.
  • 2D NMR Techniques (COSY, NOESY, HSQC): Assign ambiguous peaks by correlating proton and carbon environments.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., ’s methyl ester derivatives) .

Q. What strategies are effective for analyzing the compound’s metabolic stability in biological systems?

  • In Vitro Microsomal Assays : Use liver microsomes (human/rat) to assess oxidation pathways.
  • LC-MS/MS : Quantify metabolites and identify degradation products.
  • Isotope Labeling : Track metabolic pathways using ¹⁸O or ¹³C isotopes in the ester group .

Q. How can regioselectivity challenges in fluorobenzyl substitution be addressed?

  • Protecting Group Strategies : Temporarily block reactive sites on the piperidine ring.
  • Directed Ortho-Metalation : Use directing groups (e.g., amides) to control fluorobenzyl attachment positions.
  • Transition-State Modeling : Apply DFT to predict steric/electronic barriers to substitution .

Q. What are the implications of the compound’s stereochemistry on its biological activity?

  • Chiral HPLC or SFC : Separate enantiomers and test individual isomers in bioassays.
  • Docking Studies : Compare binding affinities of (R)- and (S)-configurations to target proteins.
  • Pharmacophore Mapping : Identify stereospecific interactions critical for activity, as in fluoroquinolone analogs ( ) .

Q. Methodological Notes

  • Contradictory Data : Cross-validate results using orthogonal techniques (e.g., XRD vs. NOESY for stereochemical assignments).
  • Safety Protocols : Follow guidelines in for handling fluorinated compounds (e.g., PPE, fume hoods).
  • Ethical Disposal : Adhere to hazardous waste regulations for fluorinated byproducts ( ).

Properties

Molecular Formula

C14H16FNO3

Molecular Weight

265.28 g/mol

IUPAC Name

methyl 1-[(4-fluorophenyl)methyl]-6-oxopiperidine-3-carboxylate

InChI

InChI=1S/C14H16FNO3/c1-19-14(18)11-4-7-13(17)16(9-11)8-10-2-5-12(15)6-3-10/h2-3,5-6,11H,4,7-9H2,1H3

InChI Key

OWBRTTMQZYQKTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=O)N(C1)CC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.